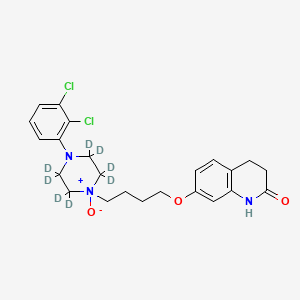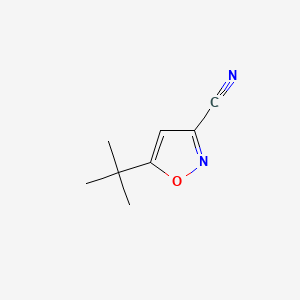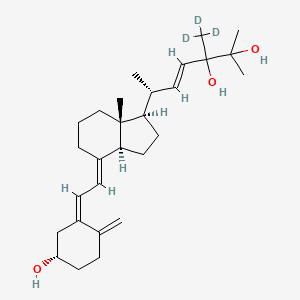
Aripiprazole-d8 N1-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aripiprazole-d8 N1-Oxide is a derivative of Aripiprazole . Aripiprazole is an atypical antipsychotic used in the treatment of a wide variety of mood and psychotic disorders, such as schizophrenia, bipolar I, major depressive disorder, irritability associated with autism, and Tourette’s syndrome . The chemical formula of Aripiprazole-d8 N1-Oxide is C23H27Cl2N3O3 .
Synthesis Analysis
The synthesis of piperazine derivatives, which include Aripiprazole, has been studied extensively. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific synthesis and characterization of N-oxides and metabolites of Aripiprazole was published in the journal Heterocyclic Communications .Molecular Structure Analysis
The molecular structure of Aripiprazole-d8 N1-Oxide has been studied using various techniques including thermal analysis, powder X-ray diffractometry, universal attenuated total reflectance Fourier-transform IR spectroscopy, and UV spectroscopy . Polymorphism of Aripiprazole depends strongly on thermal treatment .Physical And Chemical Properties Analysis
Aripiprazole exhibits very low aqueous solubility, affecting its dissolution and absorption, and high lipophilicity . Its complexation with cyclodextrins was designed to improve drug solubility and consequently its bioavailability .Scientific Research Applications
Antipsychotic Drug Synthesis and Characterization
“Aripiprazole-d8 N1-Oxide” is a metabolite of the antipsychotic drug Aripiprazole . It has been synthesized and characterized in scientific research, contributing to our understanding of the drug’s metabolic pathways . This knowledge can help improve the drug’s efficacy and reduce side effects.
Mechanism of Action in Antipsychotic Strategies
Aripiprazole, the parent drug of “Aripiprazole-d8 N1-Oxide”, has a unique mechanism of action that provides ‘adaptive’ pharmacological activity . Depending on endogenous dopamine levels and signaling status, Aripiprazole may act as a full antagonist, a moderate antagonist, or a partial agonist at dopamine D2 receptors (D2Rs), consistent with purported biased ligand pharmacology . This unique neurobiology among available antipsychotics has implications for the treatment of psychosis .
Treatment of Schizophrenia
Aripiprazole has been used for the treatment of schizophrenia . The efficacy of the drug was evaluated using the PANSS scale, whereas safety was estimated by the reported metabolic changes and EPSE . As a metabolite of Aripiprazole, “Aripiprazole-d8 N1-Oxide” may also play a role in this therapeutic application.
Mechanism of Action
Target of Action
Aripiprazole-d8 N1-Oxide, a derivative of Aripiprazole, primarily targets dopaminergic and 5-HT1A receptors . It also interacts with alpha-adrenergic and 5-HT2A receptors . These receptors play a crucial role in mood regulation, cognition, and behavior.
Mode of Action
Aripiprazole-d8 N1-Oxide exhibits partial agonist activity on D2 and 5-HT1A receptors and antagonist activity at 5-HT2A receptors . This means it can both stimulate and inhibit dopamine, depending on the environment . This unique mechanism of action is often referred to as functional selectivity .
Biochemical Pathways
Aripiprazole-d8 N1-Oxide affects multiple cellular pathways and several cortical and subcortical neurotransmitter circuitries . It has been shown to induce early genes, modulate scaffolding proteins, and activate transcription factors . It also influences the extracellular signal-regulated kinase (ERK) pathway .
Pharmacokinetics
Aripiprazole is metabolized by cytochrome P450 (CYP) isoforms CYP2D6 and CYP3A4 . The pharmacokinetics of Aripiprazole can be influenced by the phenotype of the CYP2D6 enzyme . For example, poor metabolizers of CYP2D6 may require a reduced dose .
Result of Action
The action of Aripiprazole-d8 N1-Oxide results in the modulation of dopamine levels in key brain pathways . This can reduce hyperfunctioning dopaminergic transmission, which is associated with positive symptoms of disorders like schizophrenia . It can also increase dopaminergic activity back to normal levels, potentially reducing negative symptoms .
Action Environment
The action of Aripiprazole-d8 N1-Oxide can be influenced by environmental factors such as the presence of endogenous dopamine levels and signaling status . Depending on these factors, Aripiprazole-d8 N1-Oxide may act as a full antagonist, a moderate antagonist, or a partial agonist at dopamine D2 receptors .
Safety and Hazards
The safety data sheet for Aripiprazole N1-Oxide suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It also recommends using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
7-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)-1-oxidopiperazin-1-ium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27Cl2N3O3/c24-19-4-3-5-21(23(19)25)27-10-13-28(30,14-11-27)12-1-2-15-31-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i10D2,11D2,13D2,14D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYNDJDSFMRJPS-BHMVLGHDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCC[N+]3(CCN(CC3)C4=C(C(=CC=C4)Cl)Cl)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C([N+](C(C(N1C2=C(C(=CC=C2)Cl)Cl)([2H])[2H])([2H])[2H])(CCCCOC3=CC4=C(CCC(=O)N4)C=C3)[O-])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aripiprazole-d8 N1-Oxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Hexahydropyrido[2,1-c][1,4]oxazin-1(6H)-one](/img/structure/B584894.png)




